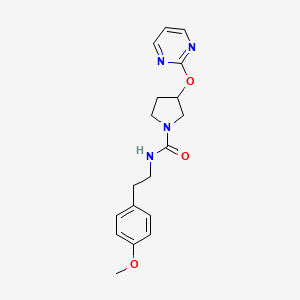
2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of organic compound known as a furan. Furans are heterocyclic compounds that contain a five-membered ring structure with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound “2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, furans can undergo reactions such as electrophilic substitution and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Spectral and Nonlinear Optical (NLO) Properties Study
The compound has been used in the study of spectral and NLO properties. Theoretical calculations of 2-methyl-5-(propan-2-yl) phenol have been performed using Gaussian 09, Revision A. 01, software package. DFT/B3LYP/6-311G (d, p) was used to develop the geometric optimization and vibrational frequency determination of the molecule .
Thermodynamic Functions Analysis
The standard thermodynamic functions: heat capacity (CV), entropy (S), and enthalpy (E) were obtained at B3LYP/6-311G(d, p) level .
Dipole Moment and Polarizability Calculation
DFT has been used to calculate the total dipole moment (μ), mean linear polarizability(α), anisotropic polarizability(∆α), first order polarizability(β) and second order hyperpolarizability(γ) in terms of x, y, z components .
UV-Visible Absorption Spectra Analysis
UV-Visible absorption spectra, electronic transitions, vertical excitation energies and oscillator strengths of the same molecule were computed with the Time Dependent DFT (TD-DFT) method using the same basis sets .
Antifungal Applications
The compound has been identified as a major potent antifungal constituent in the volatile compounds extracted from certain Bacillus strains .
Food Industry Applications
Due to its flavoring and antimicrobial activities, 2-methyl-5-(propan-2-yl) has been proposed as a natural food preservative for the food industry .
Cosmetic Industry Applications
It is also used as a disinfectant, fungicide, and fragrance ingredient in cosmetic formulations .
Biological Activities
This compound possesses a wide range of biological activities, including antibacterial and antifungal, antiviral, antioxidant, and anticarcinogenic properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)furan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)4-8-5-9(10)7(3)11-8/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMARRFDPWADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C=C(O1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

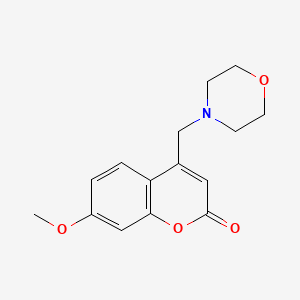
![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)
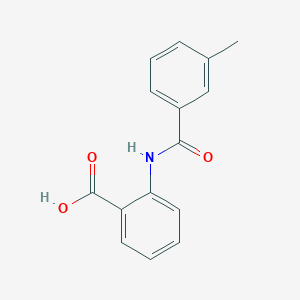
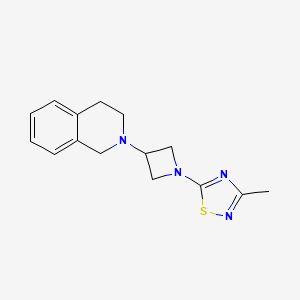
![3-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2884204.png)

acetate](/img/structure/B2884206.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)
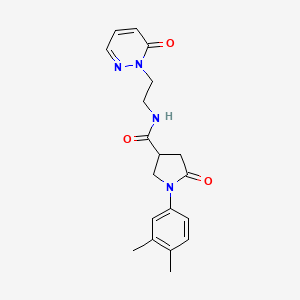
![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)
